molecular formula C8H9N3O2 B15070986 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B15070986
M. Wt: 179.18 g/mol
InChI Key: SSDFHMJWRWYCCM-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis, can yield pyrrolopyrimidine derivatives . Another method involves the cyclization of intermediates such as 1,3-dialkyl-5-formyluracil with acetoacetamide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific structural features and its ability to act as a TLR7 agonist. This sets it apart from other pyrrolopyrimidine derivatives that may have different biological targets and activities.

Biological Activity

3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, also known as a pyrrolopyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, particularly in oncology and immunology.

  • Molecular Formula : C8H9N3O2
  • Molecular Weight : 179.17596 g/mol
  • CAS Number : 67855-91-8

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound acts as an inhibitor of key enzymes involved in cellular pathways:

  • PI3Kδ Inhibition : This compound has been evaluated for its ability to inhibit phosphoinositide 3-kinases (PI3K), which are crucial in regulating cell survival and proliferation. Inhibiting PI3Kδ can lead to reduced survival of cancer cells and modulation of immune responses .

Anticancer Properties

Several studies have highlighted the anticancer potential of 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine derivatives:

  • Cytotoxicity :
    • The compound demonstrated cytotoxic effects on various cancer cell lines with IC50 values ranging from 43.15 µM to 68.17 µM , indicating significant potency against HepG2 (liver cancer) cells .
    • Comparative studies show that modifications in the chemical structure can enhance or reduce cytotoxicity depending on the substituents present .
  • Cell Cycle Modulation :
    • Treatment with this compound resulted in cell cycle arrest at the G1 phase in HepG2 cells, suggesting a mechanism that inhibits cell proliferation . The percentage of cells in the G0-G1 phase increased significantly post-treatment.

Immunomodulatory Effects

Research indicates that 3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine derivatives may also possess immunomodulatory properties:

  • TLR8 Agonism : The compound has been explored for its ability to activate Toll-like receptor 8 (TLR8), which plays a pivotal role in the immune response. This activation could provide therapeutic avenues for conditions like chronic hepatitis B .

Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50: 43.15 - 68.17 µM
Cell Cycle ArrestIncreased G0-G1 phase
PI3Kδ InhibitionReduced cancer cell survival
TLR8 AgonismEnhanced immune response

Detailed Research Findings

In a recent study focusing on structure-activity relationships (SAR), modifications to the pyrrolopyrimidine scaffold were systematically evaluated for their biological activities. Notably:

  • Substituents such as chlorine and hydroxyl groups significantly altered the cytotoxic profile against different cancer cell lines.
  • The mechanism of action was further elucidated through in vitro assays demonstrating apoptosis induction via caspase activation pathways .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3,7-dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9N3O2/c1-4-3-9-6-5(4)10-8(13)11(2)7(6)12/h3,9H,1-2H3,(H,10,13)

InChI Key

SSDFHMJWRWYCCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1NC(=O)N(C2=O)C

Origin of Product

United States

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